Z-L-Lysine benzyl ester 4-toluenesulfonate salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

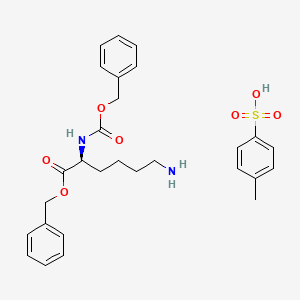

Z-L-Lysine benzyl ester 4-toluenesulfonate salt is a chemical compound with the molecular formula C28H34N2O7S and a molecular weight of 542.64 g/mol . It is also known by its systematic name, benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate 4-methylbenzenesulfonic acid . This compound is commonly used in peptide synthesis and other biochemical applications due to its unique properties.

Métodos De Preparación

The synthesis of Z-L-Lysine benzyl ester 4-toluenesulfonate salt typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with benzyl alcohol. The resulting compound is then reacted with 4-toluenesulfonic acid to form the final salt . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Análisis De Reacciones Químicas

Z-L-Lysine benzyl ester 4-toluenesulfonate salt undergoes various chemical reactions, including:

Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield lysine and benzyl alcohol.

Reduction: The compound can be reduced using hydrogenation catalysts to remove the benzyloxycarbonyl protecting group.

Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common reagents used in these reactions include acids, bases, hydrogenation catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Z-L-Lysine benzyl ester 4-toluenesulfonate salt has several applications in scientific research:

Peptide Synthesis: It is widely used as a protected lysine derivative in the synthesis of peptides and proteins.

Bioconjugation: The compound can be used to modify biomolecules for various biochemical assays and studies.

Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Material Science: The compound is used in the development of novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of Z-L-Lysine benzyl ester 4-toluenesulfonate salt primarily involves its role as a protected lysine derivative. The benzyloxycarbonyl group protects the amino group of lysine, preventing unwanted side reactions during peptide synthesis . The ester group can be selectively hydrolyzed to release the free lysine residue at the desired stage of the synthesis .

Comparación Con Compuestos Similares

Z-L-Lysine benzyl ester 4-toluenesulfonate salt can be compared with other protected lysine derivatives such as:

Nα-Benzyloxycarbonyl-L-lysine: Similar in structure but lacks the ester and sulfonate groups.

Nα-Fmoc-L-lysine: Uses a different protecting group (fluorenylmethyloxycarbonyl) and is commonly used in solid-phase peptide synthesis.

Nα-Boc-L-lysine: Uses a tert-butyloxycarbonyl protecting group and is also used in peptide synthesis.

The uniqueness of this compound lies in its combination of protecting groups, which provide specific reactivity and stability advantages in certain synthetic applications .

Actividad Biológica

Z-L-Lysine benzyl ester 4-toluenesulfonate salt (CAS Number: 42406-73-5) is a compound that has garnered attention for its potential biological activities, particularly in enzymatic reactions and peptide synthesis. This article synthesizes current research findings, highlighting its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₀N₂O₂

- Molecular Weight : 236.31 g/mol

- LogP : 2.5867

- Solubility : Information on solubility is limited; however, the compound is generally expected to be soluble in organic solvents due to the presence of the benzyl ester group.

The biological activity of this compound is primarily attributed to its ability to act as a substrate for various enzymes, particularly proteases. The benzyl ester moiety enhances substrate affinity and specificity, facilitating more efficient enzymatic reactions compared to other ester groups. For example, studies have shown that the benzyl ester group significantly increases the polymerization efficiency of amino acids when catalyzed by enzymes like papain .

Enzymatic Activity

- Substrate Affinity : The presence of the benzyl group allows for better interaction with enzyme active sites, thereby increasing the rate of peptide bond formation through aminolysis.

- Broadening Specificity : The compound's structure enables it to be utilized with a wider range of substrates, enhancing its utility in synthetic biology applications.

Peptide Synthesis

This compound has been employed in the synthesis of peptides through enzymatic catalysis. Its efficacy in this regard has been demonstrated in various studies:

- Study on Papain-Catalyzed Reactions : Research indicated that the benzyl ester derivative allowed for a more balanced polymerization of alanine and glycine, demonstrating improved reactivity and yield compared to other esters .

- Thermal Stability : The secondary structure and thermal properties of peptides synthesized using this compound were found to be influenced by the amino acid composition, indicating that the choice of ester affects not only reactivity but also product stability .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to other related compounds:

| Compound | Biological Activity | MIC (µg/mL) | Enzyme Interaction |

|---|---|---|---|

| This compound | Peptide synthesis | N/A | Enhanced substrate affinity |

| Marine Cyclic Peptides | Antibacterial | 0.025 - 1.25 | Variable |

| Other Benzyl Ester Derivatives | Antiviral (HIV) | N/A | Moderate |

Propiedades

IUPAC Name |

benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4.C7H8O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERBHXHGFSEBTK-FYZYNONXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.